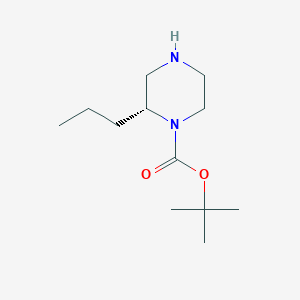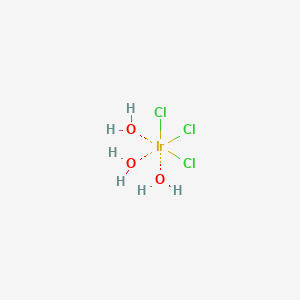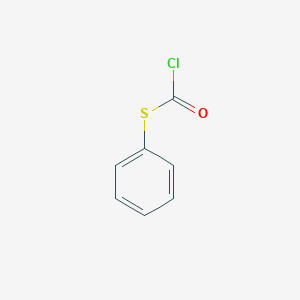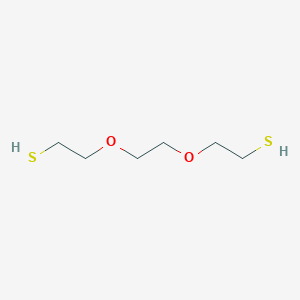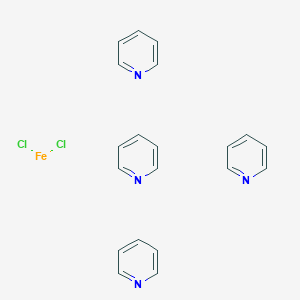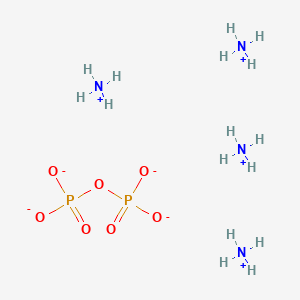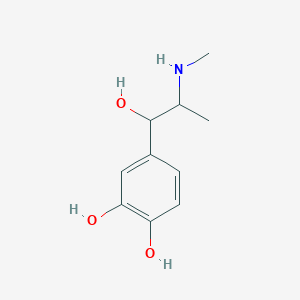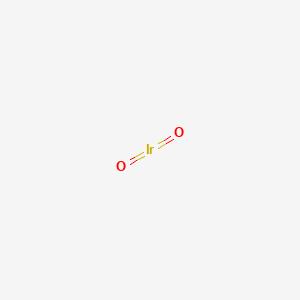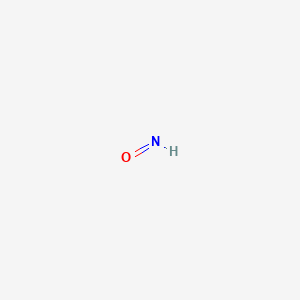
Nitroxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitroxyl, also known as HNO, is a highly reactive molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Unlike its closely related counterpart, nitric oxide (NO), which is well known for its vasodilatory effects, nitroxyl has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various cardiovascular diseases, cancer, and neurodegenerative disorders.
科学的研究の応用
Chemistry and Biological Effects
Nitroxyl (HNO) is recognized for its unique chemical properties and reactivity, particularly in its interactions with regulatory thiol proteins. These interactions are key to understanding HNO's biological effects, including its potential as a pharmacological agent for heart failure treatment (Bianco et al., 2017).
Role in Polymer Stabilization
Research into 'stable' free radicals, including nitroxyl radicals (nitroxides), has expanded significantly. These radicals have been investigated in the context of light stabilizers for polymers, contributing to the development of more effective stabilization technology (Scott, 1980).
Therapeutic Potential and Signaling
HNO, as the one-electron reduced form of nitric oxide (NO), has a distinct chemical and biological profile. It is being explored as a vasodilator and positive inotropic agent, potentially beneficial for treating heart failure. Its interactions with thiols and thiol-containing proteins are central to its biological actions (Shoman & Aly, 2015).
Vascular Tone Regulation
HNO is emerging as a regulator of vascular tone. Studies have investigated its role in endothelium-dependent relaxation and hyperpolarization in resistance arteries, highlighting its potential significance in vascular health (Andrews et al., 2009).
Imaging in Biological Systems
Innovations in imaging technologies, such as the development of mitochondria-targetable NIR fluorescent probes, have enabled more precise visualization of nitroxyl in living cells. This facilitates a deeper understanding of its physiological or pathological roles (Gong et al., 2016); (Ren et al., 2017).
Experimental Challenges
Studying HNO in biological systems requires a keen understanding of its unique chemical properties to design and interpret experiments effectively. This is essential for exploring its novel biological activity and pharmacological potential (Fukuto et al., 2008).
Controlled Release for Biological Applications
The development of photocontrollable HNO-releasing compounds is significant for biomedical investigations, allowing for site-specific and temporally controlled HNO release in cellular studies (Nakagawa, 2013).
Cardiovascular and Central Nervous Systems
Recent studies have highlighted the impact of HNO in the cardiovascular and central nervous systems, underscoring its potential as a therapeutic agent in cardiovascular disease (Kemp-Harper, 2011).
Imaging of Biological Nitroxyl
The design and synthesis of near-infrared fluorescent probes have advanced the imaging of biological nitroxyl, enabling the study of its biosynthesis and bioactivities in living cells (Tan et al., 2015).
特性
CAS番号 |
14332-28-6 |
|---|---|
製品名 |
Nitroxyl |
分子式 |
HNO |
分子量 |
31.014 g/mol |
IUPAC名 |
nitroxyl |
InChI |
InChI=1S/HNO/c1-2/h1H |
InChIキー |
ODUCDPQEXGNKDN-UHFFFAOYSA-N |
SMILES |
N=O |
正規SMILES |
N=O |
その他のCAS番号 |
14332-28-6 |
同義語 |
azanone HNO compound nitrosyl hydride nitroxide nitroxide radical nitroxyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





